Leonuridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Leonuridine can be synthesized through several methods. One common approach involves the extraction from fresh Herba Leonuri using a total alkali technology . Another method includes the use of chemical synthesis, where starting materials like benzoic acid derivatives undergo a series of reactions including protection, acylation, and Gabriel synthesis to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from Leonurus japonicus Houtt. The process typically includes drying the plant material, followed by solvent extraction and purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Leonuridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies .
Scientific Research Applications
Leonuridine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating gynecological disorders, cardiovascular diseases, and neurodegenerative conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Leonuridine exerts its effects through various molecular targets and pathways. It is known to regulate oxidative stress, inflammation, and apoptosis. The compound interacts with multiple signaling pathways, including those involved in cellular stress responses and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uridine: A pyrimidine nucleoside involved in various metabolic processes.
Leonurine: Another alkaloid from the same plant, known for its uterine contraction and diuretic effects.
Uniqueness
Leonuridine is unique due to its specific molecular structure and its ability to interact with a wide range of biological targets. Unlike other similar compounds, this compound has shown promising results in regulating multiple pathological processes, making it a valuable compound for further research .
Biological Activity
Leonuridine, also known as leonurine (LEO), is a natural phenolic alkaloid derived from the Leonurus genus, particularly Leonurus cardiaca. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant research findings and case studies.
Pharmacological Properties
1. Uterine Contraction and Reproductive Health
This compound has been shown to induce uterine contractions, making it potentially beneficial for reproductive health. Studies indicate that concentrations as low as 0.4 pg/mL can significantly stimulate muscle contractions in isolated rat uteri. This effect is believed to be mediated through pathways similar to those activated by oxytocin, thus suggesting its potential use in managing uterine-related conditions .
2. Anti-inflammatory and Antioxidant Effects
This compound exhibits strong anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Research demonstrates that it can suppress the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses . In models of acute lung injury and myocarditis induced by lipopolysaccharides (LPS), this compound reduced oxidative stress markers and improved overall lung function .
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in various models of neurological disorders, including ischemic stroke and Parkinson's disease. In chronic mild stress models, it alleviated depression-like behaviors by restoring levels of key neurotransmitters such as serotonin and dopamine in the hippocampus . Furthermore, it has shown promise in protecting neuronal cells from damage induced by oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Regulation of Cell Signaling Pathways : this compound modulates key signaling pathways involved in inflammation and apoptosis. It inhibits the NF-κB pathway, thereby reducing inflammation and promoting cell survival .
- Impact on Lipid Metabolism : Recent studies have highlighted its role in ameliorating non-alcoholic fatty liver disease (NAFLD) by inhibiting hepatic lipid synthesis via the ADRA1a/AMPK/SCD1 axis . This suggests a potential application in metabolic disorders.
Case Study 1: Antidepressant-Like Effects
A study involving chronic mild stress mice demonstrated that administration of this compound (60 mg/kg) for four weeks significantly improved behavioral symptoms associated with depression. The treatment restored neurotransmitter levels and reduced immobility times in forced swimming tests .
Case Study 2: Protective Effects Against Acute Lung Injury
In a model of acute lung injury induced by sepsis, this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and inflammatory cytokines. This indicates its potential as a therapeutic agent for preventing lung injury associated with inflammatory responses .
Summary of Findings
Biological Activity | Effect | Mechanism |
---|---|---|
Uterine Contraction | Induces contractions at low concentrations | Similar pathway activation as oxytocin |
Anti-inflammatory | Reduces TNF-α, IL-1β, IL-6 | Inhibition of NF-κB signaling |
Antioxidant | Decreases oxidative stress markers | Modulation of oxidative stress pathways |
Neuroprotective | Restores neurotransmitter levels | Protection against oxidative damage |
Hepatic Lipid Regulation | Ameliorates NAFLD | Inhibition via ADRA1a/AMPK/SCD1 axis |
Properties
CAS No. |
50906-66-6 |
---|---|
Molecular Formula |
C15H24O9 |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
2-[(5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3 |
InChI Key |
VELYAQRXBJLJAK-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
CC1(CC(C2C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Key on ui other cas no. |
50906-66-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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